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Compound of Interest

3-(3,4-DIMETHYL-PHENYL)-
ISOXAZOLE-5-CARBALDEHYDE

Cat. No.: B1425239

Compound Name:

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-(3,4-
Dimethylphenyl)isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(3,4-dimethylphenyl)isoxazole-5-
carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal
chemistry and drug discovery. We will delve into its molecular architecture, outline robust
protocols for its synthesis and characterization, and explore its potential as a versatile building
block for developing novel therapeutic agents. This document is designed to bridge
foundational chemistry with practical application, offering field-proven insights for scientists
engaged in advanced pharmaceutical research.

Introduction: The Significance of the Isoxazole
Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen
atoms. This structural motif is a cornerstone in modern medicinal chemistry, prized for its
metabolic stability and its ability to act as a versatile scaffold in drug design.[1][2] The electronic
properties of the isoxazole ring allow it to engage in various non-covalent interactions with
biological targets, making it a privileged structure in the development of antimicrobial, anti-
inflammatory, anticancer, and neuroprotective agents.[3][4][5]
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The subject of this guide, 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, incorporates this
key heterocycle. The aldehyde functional group at the 5-position serves as a critical synthetic
handle, enabling further molecular elaboration to explore structure-activity relationships (SAR)
and develop new chemical entities. The 3,4-dimethylphenyl substituent at the 3-position
provides a lipophilic region that can be crucial for target engagement and pharmacokinetic
properties.

Molecular Structure and Physicochemical
Properties

The core structure consists of a central isoxazole ring substituted with a 3,4-dimethylphenyl
group at position 3 and a carbaldehyde (formyl) group at position 5.

Caption: 2D structure of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Physicochemical Data

Quantitative descriptors are essential for predicting the compound's behavior in biological
systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table
summarizing key computed properties.
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Property Value Source
Molecular Formula C12H11NO2 PubChem][6]
Molecular Weight 201.22 g/mol PubChem|[6]
XLogP3 2.6 PubChem|[6]
Topological Polar Surface Area

(TPSA) 43.1 A2 ChemScene[7]
Hydrogen Bond Donors 0 ChemScene[7]
Hydrogen Bond Acceptors 3 ChemScene|[7]
Rotatable Bonds 1 ChemScene|[7]

(Note: Data is for the isomeric
compound 5-(3,4-
Dimethylphenyl)isoxazole-3-
carbaldehyde from
PubChem[6] and analogous
structures, as the exact target
molecule is not extensively
cataloged. These values
provide a close

approximation.)

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles can be approached through several established
routes. A highly effective and common strategy involves a [3+2] cycloaddition reaction to form
the isoxazole core, followed by functional group installation. For this specific target, a logical
pathway involves the synthesis of the 3-(3,4-dimethylphenyl)isoxazole intermediate, followed
by a regioselective formylation at the C5 position.

Proposed Synthetic Workflow

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of
electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically
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formed from phosphorus oxychloride (POCIs3) and a substituted amide like N,N-
dimethylformamide (DMF), to introduce a formyl group.[10] This reaction is particularly suitable
for formylating the isoxazole ring.

Step 1: Isoxazole Ring Formation

3,4-Dimethylbenzaldehyde Oxime
+ N-Chlorosuccinimide (NCS)

In situ generation

3,4-Dimethylbenzonitrile Oxide

(Intermediate) Propargyl Alcohol

[3+2] Cycloaddition

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

Step 2: Oxidation & Forinylation

Vilsmeier Reagent
(POCIs + DMF)

lectrophilic attack

Y

Iminium Salt Intermediate

queous Workup
(Hydrolysis)

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
(Final Product)
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Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Expertise-Driven Rationale: This two-part protocol is designed for efficiency and control. The
initial cycloaddition to form the hydroxymethyl-isoxazole provides a stable, easily purified
intermediate. Subsequent oxidation to the aldehyde using a mild, selective reagent like
Pyridinium chlorochromate (PCC) or a Swern oxidation is a standard and reliable
transformation. An alternative, more direct formylation via a Vilsmeier-Haack reaction on an
unfunctionalized isoxazole precursor is also viable but can sometimes lead to regioselectivity
challenges. The chosen route offers superior control.

Protocol: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

e Reagent Preparation: In a fume hood, dissolve 3,4-dimethylbenzaldehyde oxime (1.0 eq) in
a suitable solvent such as DMF.

 Nitrile Oxide Generation: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide
(NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. This
generates the 3,4-dimethylbenzonitrile oxide in situ.

o Cycloaddition: To the reaction mixture, add propargyl alcohol (1.5 eq) and a mild base such
as triethylamine (EtsN) (1.2 eq).

o Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield the
intermediate alcohol.

Protocol: Oxidation to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
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» Reagent Preparation: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in
dichloromethane (DCM) in a dry flask under an inert atmosphere.

e Oxidation: Dissolve the synthesized alcohol intermediate (1.0 eq) in DCM and add it to the
PCC suspension.

o Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of
the starting material by TLC.

o Workup: Upon completion, filter the mixture through a pad of Celite or silica gel to remove
the chromium salts, washing with additional DCM.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be further purified by recrystallization or a short-path column chromatography to yield the
final, pure aldehyde.

Structural Characterization and Validation

Structural elucidation is a self-validating process. The proposed structure is confirmed only
when data from multiple orthogonal techniques are consistent and unambiguous.

Spectroscopic Analysis
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Technique Expected Observations Rationale
The aldehyde proton is highly
deshielded. The isoxazole
~9.9-10.1 ppm (s, 1H):
proton appears as a sharp
Aldehyde proton (-CHO).~7.5- ] )
) singlet. Aromatic and methyl
7.8 ppm (m, 3H): Aromatic ] )
i signals will conform to the
protons of the dimethylphenyl o
1H NMR ) substitution pattern. Data for a
ring.~6.8-7.0 ppm (s, 1H): o
) similar structure, 5-(3,4-
Isoxazole ring proton at ]
dimethylphenyl)-3-
C4.~2.3 ppm (s, 6H): Protons ]
phenylisoxazole, shows the
of the two methyl groups. ] .
dimethylphenyl protons in the
expected region.[11]
~185-195 ppm: Aldehyde
carbonyl carbon.~160-170 The chemical shifts are highly
ppm: Isoxazole ring carbons diagnostic for the specific
13C NMR (C3 and C5).~110-140 ppm: functional groups present,
Aromatic and isoxazole C4 particularly the downfield shift
carbons.~19-20 ppm: Methyl of the carbonyl carbon.
group carbons.
~1690-1715 cm~*: Strong C=0
stretch of the aldehyde.~2720 Infrared spectroscopy provides
FTIR & 2820 cm~: C-H stretches of  definitive evidence for the
the aldehyde.~1600 cm™1; presence of the key carbonyl
C=N and C=C stretching of the  functional group.
rings.
High-Resolution Mass
Spectrometry (HRMS) will
Mass Spec. [M+H]* at m/z ~202.086 confirm the elemental

composition (C12H11NO2) with

high accuracy.

Applications in Drug Discovery and Chemical

Biology
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The title compound is not merely a chemical curiosity; it is a strategic starting point for the
synthesis of a diverse library of derivatives for biological screening. Isoxazole-containing
compounds have demonstrated a wide array of pharmacological activities, and this molecule is
a prime candidate for further exploration.[12][13]

A Versatile Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the
systematic modification of the molecule to probe its biological activity.

3-(3,4-MezPh)-isoxazole-5-CHO
(Starting Material)

+ R2NH, NaBH(OAC)s + PhsP=CHR

Reductive Amination : - Wittig Regction - Oxidation

B Secondary/Tertiary Amines 4— B Carboxylic Acid Primary Alcohol

+ KMnOas or Ag=20

Click to download full resolution via product page
Caption: Synthetic utility of the aldehyde group for generating diverse derivatives.
Causality in Experimental Design:

e Reductive Amination: Introducing amine functionalities is a classic strategy in medicinal
chemistry to enhance solubility and introduce basic centers that can form salt bridges with
acidic residues in protein targets.

o Wittig Reaction: This reaction extends the carbon skeleton, allowing for the exploration of
deeper binding pockets and modifying the overall geometry of the molecule.

» Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol
fundamentally changes its electronic and hydrogen-bonding capabilities. An acid can act as
a hydrogen bond donor and acceptor, while an alcohol is primarily a donor. This allows for
fine-tuning interactions with a biological target.
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The diverse biological potential of isoxazoles, ranging from anti-inflammatory to anticancer
activity, makes this scaffold highly attractive for building compound libraries.[1][3][14] The ability
to easily derivatize 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde makes it an exceptionally
valuable tool for drug development professionals.

Conclusion

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a molecule of significant synthetic and
medicinal potential. Its structure combines the privileged isoxazole scaffold with a strategically
placed aldehyde group, rendering it an ideal intermediate for chemical library synthesis. This
guide has provided a comprehensive overview of its structure, a robust and logical synthetic
protocol, and a framework for its characterization and application. By understanding the
causality behind the experimental choices and the potential for derivatization, researchers are
well-equipped to leverage this compound in the pursuit of novel therapeutic discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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